
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H29N3O2S and its molecular weight is 447.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexanecarboxamide is a complex organic molecule with significant potential in pharmacology. Its structure combines a quinazolinone derivative with a cyclohexanecarboxamide moiety, suggesting a diverse range of biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H31N3O3S
- Molecular Weight : 417.57 g/mol
- Structural Features : The compound features a quinazolinone core and a cyclohexanecarboxamide structure that enhances its biological interactions.
The primary mechanism of action for this compound is its role as an antagonist of the calcitonin gene-related peptide (CGRP) receptor . This receptor is implicated in migraine pathophysiology; thus, the compound shows promise in migraine treatment by inhibiting CGRP-mediated pain transmission pathways.
Antimigraine Effects
The compound's efficacy as a CGRP receptor antagonist has been demonstrated through various binding affinity assays and functional assays. These studies indicate that it effectively blocks the receptor's activity, leading to a reduction in migraine symptoms.
Other Potential Activities
Research suggests that compounds with similar structural features may also exhibit:
- Antiulcer Activity : The thioxo group present in the compound may enhance its interaction with biological macromolecules involved in ulcer pathogenesis.
- Anticonvulsant Properties : Similar quinazolinone derivatives have shown anticonvulsant effects, indicating potential for broader neurological applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Oxoquinazoline | Quinazoline core without thioxo group | Anticancer properties |
Thiohydantoin derivatives | Thio-containing structure | Antimicrobial activity |
2-Acetylaminobenzamide | Acetamido group with different core | Analgesic effects |
This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities not present in other similar compounds.
Study 1: CGRP Receptor Antagonism
In vitro studies have shown that the compound effectively inhibits CGRP receptor activity. The binding affinity was measured using radiolabeled CGRP and competitive binding assays, yielding IC50 values comparable to established migraine medications.
Study 2: Anticancer Potential
Research on quinazoline derivatives indicates potential anticancer activity. In vitro tests demonstrated that related compounds inhibited various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve inhibition of kinases associated with cancer progression .
Propiedades
Número CAS |
958563-93-4 |
---|---|
Fórmula molecular |
C26H29N3O2S |
Peso molecular |
447.6 |
Nombre IUPAC |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32) |
Clave InChI |
VCNVFAZVWVUTPC-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.